molecular formula C2H6OS B14151482 Methane, sulfinyl-18O-bis- CAS No. 87893-62-7

Methane, sulfinyl-18O-bis-

Cat. No.: B14151482
CAS No.: 87893-62-7
M. Wt: 80.14 g/mol
InChI Key: IAZDPXIOMUYVGZ-YZRHJBSPSA-N
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Description

“Methane, sulfinyl-18O-bis-” is a methane derivative featuring two sulfinyl groups (-S(O)-) substituted with the oxygen-18 isotope. The proposed structure is CH2(S(¹⁸O))₂, where the central carbon is bonded to two sulfinyl moieties. The incorporation of ¹⁸O, a stable isotope, distinguishes this compound from non-isotopic analogs, making it valuable for tracer studies in chemical reaction mechanisms or environmental tracking . Sulfinyl groups are intermediate in oxidation state between sulfides (-S-) and sulfones (-SO₂), imparting unique reactivity and polarity.

Properties

CAS No.

87893-62-7

Molecular Formula

C2H6OS

Molecular Weight

80.14 g/mol

IUPAC Name

methylsulfinylmethane

InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i3+2

InChI Key

IAZDPXIOMUYVGZ-YZRHJBSPSA-N

Isomeric SMILES

CS(=[18O])C

Canonical SMILES

CS(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methane, sulfinyl-18O-bis- typically involves the oxidation of methane sulfinyl compounds using oxygen-18 enriched reagents. One common method is the reaction of methane sulfinyl chloride with oxygen-18 enriched water under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent contamination with atmospheric oxygen.

Industrial Production Methods

Industrial production of methane, sulfinyl-18O-bis- involves large-scale oxidation processes using oxygen-18 enriched water. The process requires careful control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methane, sulfinyl-18O-bis- undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can convert it into sulfonyl compounds.

    Reduction: Reduction reactions can revert it back to methane sulfinyl compounds.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with methane, sulfinyl-18O-bis- under mild conditions.

Major Products

    Oxidation: Produces sulfonyl compounds.

    Reduction: Yields methane sulfinyl compounds.

    Substitution: Results in various substituted sulfinyl derivatives.

Scientific Research Applications

Methane, sulfinyl-18O-bis- is used extensively in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used in mechanistic studies to trace the movement of oxygen atoms in reactions.

    Biology: Helps in studying metabolic pathways involving sulfur compounds.

    Medicine: Used in the development of radiolabeled drugs for diagnostic imaging.

    Industry: Employed in the synthesis of isotopically labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of methane, sulfinyl-18O-bis- involves its ability to participate in oxidation-reduction reactions. The labeled oxygen-18 atom allows researchers to track the incorporation and movement of oxygen atoms in these reactions. This provides valuable insights into the reaction pathways and intermediates involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of “Methane, sulfinyl-18O-bis-” with related organosulfur compounds reveals key distinctions:

Compound Functional Groups Oxidation State Isotopic Features Key Applications (Inferred/Reported)
Methane, sulfinyl-18O-bis- Two sulfinyl (-S(¹⁸O)-) groups +4 (per S atom) ¹⁸O labeling Isotopic tracers, reaction mechanism studies
Dimethyl sulfoxide (DMSO) One sulfinyl (-S(O)-) group +4 None Polar solvent, cryoprotectant, drug delivery
Methane sulfinic acid One sulfinic (-SO₂H) group +6 None Antioxidant, intermediate in redox reactions
Metsulfuron methyl ester Sulfonyl (-SO₂-) group +6 None Herbicide (triazine class)
N-Acetyl-L-Methionine Sulfanyl (-S-) group -2 None Pharmaceutical standard, amino acid derivative

Key Observations:

  • Oxidation State: The sulfinyl groups in “Methane, sulfinyl-18O-bis-” occupy an intermediate oxidation state (+4 per sulfur), contrasting with sulfonyl (+6) in herbicides like metsulfuron methyl ester and sulfanyl (-2) in methionine derivatives .
  • Isotopic Labeling: The ¹⁸O isotope enables tracking in environmental or metabolic studies, akin to methane concentration monitoring in hydrothermal systems () or anaerobic digestion ().

Reactivity and Stability

  • Sulfinyl vs. Sulfonyl: Sulfinyl groups are less oxidized than sulfonyl, making them more reactive toward nucleophiles. For example, metsulfuron methyl ester’s sulfonyl group contributes to its stability as a herbicide, whereas sulfinyl compounds may participate in redox equilibria .
  • Isotopic Effects: The ¹⁸O isotope in “Methane, sulfinyl-18O-bis-” may slightly alter bond strength and reaction kinetics compared to non-labeled analogs, critical in mechanistic studies.

Environmental and Industrial Relevance

  • While –2 focus on methane in environmental systems, “Methane, sulfinyl-18O-bis-” could theoretically serve as a tracer for sulfur-containing methane derivatives in similar contexts.
  • Sulfonyl urea herbicides (e.g., metsulfuron methyl ester) dominate agricultural applications , whereas sulfinyl compounds are less common but valuable in niche synthetic or analytical roles.

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